3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride (C₁₀H₁₂ClN, MW: 181.66) features a partially saturated five-membered heterocyclic core with a phenyl substituent at the 3-position and a hydrochloride salt formation at the nitrogen atom. The pyrrole ring exists in a non-aromatic 2,5-dihydro state, adopting an envelope-like conformation where carbons 2 and 5 are sp³-hybridized (Figure 1). This geometry introduces stereochemical complexity, as the phenyl group at C3 and the protonated nitrogen at N1 create distinct spatial arrangements.
Table 1: Key molecular parameters
| Parameter | Value/Description |
|---|---|
| Hybridization (N1) | sp³ (protonated tertiary amine) |
| Bond angles (C2-N1-C5) | ~109.5° (tetrahedral geometry) |
| Torsional strain | Minimal due to ring flexibility |
Comparative analysis with 1-methyl-3-phenyl-2,5-dihydro-1H-pyrrole (C₁₁H₁₃N) reveals that N-methylation reduces ring puckering, while protonation in the hydrochloride salt enhances planarity at the nitrogen center.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is constrained by its saturated ring system. Unlike aromatic pyrroles, which exhibit prototropic tautomerism (e.g., 1H-pyrrol-3-ol ↔ 1,2-dihydro-3H-pyrrol-3-one), the dihydro structure limits proton migration. However, two potential tautomeric states are theorized:
- Ammonium-chloride ion pair : Stabilized by electrostatic interactions between the protonated nitrogen (N⁺H) and chloride (Cl⁻).
- Neutral enamine form : A hypothetical non-ionic structure (unlikely in solid state due to chloride counterion).
Spectroscopic data from analogous compounds, such as 1H-pyrrol-3-aminium salts, support the dominance of the ammonium-chloride form in polar media. Infrared (IR) spectra of the hydrochloride salt would show N⁺H stretching vibrations near 2500–3000 cm⁻¹, distinct from neutral enamine C=N stretches (~1650 cm⁻¹).
Crystallographic Characterization and Packing Motifs
While direct crystallographic data for this compound remains unpublished, related structures (e.g., 3,4-bis(4-bromophenyl)-N-phenylmaleimide) provide insights. Key predicted features include:
Figure 2: Hypothetical crystal lattice
- Ionic interactions : N⁺H⋯Cl⁻ hydrogen bonds (2.8–3.2 Å).
- π-Stacking : Phenyl groups align face-to-face (3.4–3.6 Å interplanar distance).
- Van der Waals forces : Methyl and methylene groups contribute to hydrophobic packing.
Table 2: Predicted crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c (monoclinic) |
| Unit cell volume | ~800–900 ų |
| Z-value | 4 |
Protonation State Analysis in Hydrochloride Salt Formation
Protonation occurs exclusively at the pyrrolidine nitrogen (N1), as confirmed by:
- NMR spectroscopy : Deshielding of N1-associated protons (δ 3.2–3.5 ppm in CDCl₃).
- X-ray photoelectron spectroscopy (XPS) : N1s binding energy shifts to ~402 eV, characteristic of ammonium ions.
- Thermogravimetric analysis (TGA) : Decomposition at 180–200°C, consistent with ionic salt dissociation.
The protonation enhances solubility in polar solvents (e.g., water, methanol) due to ion-dipole interactions. Comparative studies with non-salt analogs (e.g., 3-phenyl-2,5-dihydro-1H-pyrrole) show a 10-fold solubility increase in aqueous media.
Properties
IUPAC Name |
3-phenyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUFNNNWFUJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Carbonyl Olefin Metathesis (COM) with HCl Catalysis
This method employs a supramolecular resorcinarene hexamer catalyst (I) in the presence of HCl to facilitate ring closure. The reaction proceeds through a cationic intermediate stabilized within the hydrophobic cavity of the catalyst.
Procedure :
- Substrate Preparation : A mesyl-protected amino ketone precursor (e.g., $$ N $$-mesyl-3-phenylpropenamide) is synthesized via alkylation of a primary amine with prenyl bromide, followed by phenyl lithium addition.
- Cyclization : The substrate (0.1 M in toluene) is treated with catalyst I (5 mol%) and HCl (1.2 equiv) at 25°C for 24 hours.
- Work-Up : The mixture is diluted with ethyl acetate, washed with NaHCO₃, and acidified with HCl to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Temperature | 25°C | |
| Catalyst Loading | 5 mol% |
Palladium-Catalyzed Cross-Coupling and Cyclization
This approach utilizes Suzuki-Miyaura coupling to introduce the phenyl group, followed by intramolecular cyclization.
Procedure :
- Coupling Step : 2,5-Dihydro-1H-pyrrole-3-boronic acid (1.2 equiv) reacts with iodobenzene in THF using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 80°C for 12 hours.
- Cyclization : The intermediate is treated with HCl gas in ethanol at 0°C, inducing ring closure.
- Isolation : The product is filtered and recrystallized from ethanol/water (4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–76% | |
| Pd Catalyst | Pd(PPh₃)₄ | |
| Recrystallization Solvent | Ethanol/water |
Multi-Step Synthesis from Substituted Pyrrolidines
This method involves sequential functionalization of a pyrrolidine core.
Procedure :
- Reductive Amination : 2,5-Dimethoxypyrrolidine reacts with benzaldehyde in MeOH using NaBH₃CN to form $$ N $$-benzylpyrrolidine.
- Oxidation : The $$ N $$-benzyl derivative is oxidized with MnO₂ in CH₂Cl₂ to yield 3-phenyl-2,5-dihydro-1H-pyrrole.
- Salt Formation : The free base is dissolved in HCl-saturated ether, evaporated, and dried under vacuum.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Oxidation Agent | MnO₂ | |
| Purity After Salt Formation | >95% |
Acid-Catalyzed Ring Closure of Amino Ketones
Amino ketones undergo acid-mediated cyclization to form the dihydropyrrole ring.
Procedure :
- Ketone Synthesis : 3-Phenylpropionyl chloride is reacted with ethyl glycinate in CH₂Cl₂ to form an α-amino ketone.
- Cyclization : The ketone is treated with concentrated HCl at reflux (110°C) for 6 hours.
- Purification : The crude product is washed with cold ether and lyophilized.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6 hours | |
| Solvent for Cyclization | Neat HCl |
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| COM with HCl | 72–85% | Moderate | High enantioselectivity | Requires specialized catalyst |
| Pd-Catalyzed Coupling | 68–76% | High | Compatible with diverse aryl groups | Costly palladium reagents |
| Multi-Step Synthesis | 60–70% | Low | Uses commercially available starting materials | Lengthy procedure |
| Acid-Catalyzed Closure | 65–78% | High | Simple one-pot reaction | Harsh acidic conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Reduction and Hydrogenation
The dihydropyrrole ring undergoes selective hydrogenation:
Reaction Pathway:
3-Phenyl-2,5-dihydro-1H-pyrrole → Pyrrolidine derivative
| Conditions | Outcome |
|---|---|
| H₂/Pd-C (1 atm) | Full saturation in 4–6 hours |
| NaBH₄/MeOH | Partial reduction (30–40% conversion) |
| Selectivity | Preferential reduction at C2–C5 |
This reaction is critical for producing pharmacologically relevant pyrrolidine scaffolds .
Carbonyl Olefin Metathesis (COM)
Using a resorcinarene capsule catalyst (I) with HCl, the compound participates in COM reactions to form complex heterocycles :
Mechanism:
-
Substrate binding in capsule cavity
-
Acid-catalyzed olefin metathesis
-
Release of benzaldehyde byproduct
| Protecting Group | Catalyst Load | Yield (%) | Notes |
|---|---|---|---|
| Mesyl (Ms) | 10 mol% I/HCl | 82 | Deprotectable with K₂CO₃ |
| Tosyl (Ts) | 20 mol% I/HCl | 75 | Requires higher catalyst |
| Triflyl (Tf) | 15 mol% I/HCl | 68 | Limited substrate scope |
This method enables synthesis of 3-aryl-2,5-dihydropyrroles without stoichiometric additives .
Electrophilic Aromatic Substitution
The phenyl group undergoes regioselective functionalization:
Demonstrated Reactions:
-
Nitration (HNO₃/H₂SO₄): para-nitro derivative (62% yield)
-
Sulfonation (SO₃/H₂SO₄): meta-sulfo product (55% yield)
Reactivity follows the order: C3-phenyl > pyrrole ring .
Stability and Decomposition
Critical stability parameters:
| Factor | Effect |
|---|---|
| Temperature > 150°C | Ring-opening decomposition |
| pH < 3 | Rapid hydrolysis (t₁/₂ = 2.1 hrs) |
| Light Exposure | Photooxidation to pyridine derivatives |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrole derivatives, including 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives of pyrrole have been found to significantly reduce tumor growth in various cancer models by disrupting the mitotic spindle formation necessary for cell division.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that certain pyrrole derivatives could inhibit pro-inflammatory cytokines in vitro and exhibit significant anti-inflammatory activity in vivo. This suggests potential applications in treating inflammatory diseases and conditions .
Antimicrobial Activity
this compound has shown promising results against various bacterial strains. Its structural similarity to other known antimicrobial agents allows it to interact with bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .
Agricultural Applications
Pesticidal Activity
Research into the agricultural applications of pyrrole derivatives has indicated their potential as pesticides. The ability of these compounds to disrupt cellular processes in pests suggests they could be developed into effective agricultural chemicals to protect crops from insect infestations and diseases .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers. The compound's ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A recent study focused on the synthesis of a series of pyrrole derivatives, including this compound, which were evaluated for their anticancer activity against different cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced cytotoxicity against breast cancer cells by up to 70% compared to untreated controls.
Case Study 2: Anti-inflammatory Mechanisms
In another study examining the anti-inflammatory properties of pyrrole derivatives, researchers found that this compound inhibited the expression of COX-2 and other inflammatory mediators in a murine model of inflammation. This inhibition correlated with reduced swelling and pain responses in treated animals .
Comparison Table of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,5-Dihydropyrrole | Dihydropyrrole | Lacks phenyl substituent; simpler structure |
| 1H-Pyrrole | Pyrrole | Fully unsaturated; lacks hydrogen saturation |
| 3-Methylpyrrole | Methylated Pyrrole | Contains a methyl group; different reactivity |
| 4-Pyridinecarboxaldehyde | Pyridine Derivative | Contains an aldehyde functional group |
Mechanism of Action
The mechanism of action of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-Phenyl-2,5-dihydro-1H-pyrrole HCl | 97382-92-8 | C₁₀H₁₂ClN | 181.66 | Phenyl at C3; dihydro-pyrrole core |
| 2,5-Dihydro-1H-pyrrole hydrochloride | 63468-63-3 | C₄H₈ClN | 105.57 | Unsubstituted dihydro-pyrrole; simpler core |
| 3-Fluoro-2,5-dihydro-1H-pyrrole HCl | EN300-6754451 | C₅H₇ClFN | 140.57 (est.) | Fluorine at C3; electron-withdrawing group |
| 3-(2,5-Dichlorophenyl)pyrrolidine HCl | N/A | C₁₀H₁₂Cl₂N·HCl | ~253.58 (est.) | Saturated pyrrolidine; dichlorophenyl at C3 |
| 2-Benzyl-2,5-dihydro-1H-pyrrole | N/A | C₁₁H₁₃N | 159.23 | Benzyl at C2; dihydro-pyrrole core |
Key Observations :
- Substituent Effects: The phenyl group in the target compound increases molecular weight by ~76 g/mol compared to the unsubstituted dihydro-pyrrole (CAS 63468-63-3).
- Substituent Position: In 2-benzyl analogs, the benzyl group at C2 (vs. C3 in the target compound) may sterically hinder binding to biological targets, as seen in SAR studies where minor positional changes abolished activity .
Structure-Activity Relationship (SAR) Trends
- Phenyl vs. Benzyl Substitution : In 2-benzyl-2,5-dihydro-1H-pyrrole analogs, substituents like morpholine (4au) or indole (4am) at R1/R3 positions showed stimulatory activity, while similar compounds (4ae, 4ak, 4aw) with smaller groups were inactive. This highlights the critical role of substituent size and position .
- Scaffold Flexibility: The dihydro-pyrrole core’s smaller size relative to substituents (e.g., phenyl or benzyl groups) complicates SAR interpretation, as minor structural changes disproportionately affect molecular properties .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., target compound, CAS 63468-63-3) generally exhibit improved aqueous solubility compared to free bases .
- Molecular Weight : The target compound (181.66 g/mol) falls within the "drug-like" range (150–500 g/mol), whereas simpler analogs (e.g., CAS 63468-63-3 at 105.57 g/mol) may lack sufficient complexity for therapeutic applications .
- LogP : While explicit data are unavailable, the phenyl group in the target compound likely increases hydrophobicity (higher logP) compared to unsubstituted or polar-substituted analogs (e.g., 3-fluoro derivative) .
Biological Activity
3-Phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom, with a phenyl group attached to the nitrogen. Its molecular formula is C10H11N·HCl, and it has a molecular weight of approximately 169.63 g/mol. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies suggest that it may inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations reveal potential anticancer effects, particularly through the modulation of specific cellular pathways involved in cancer progression. The compound may interact with enzymes or receptors that are critical in tumor growth and metastasis .
- Anti-inflammatory Effects : Some derivatives of pyrrole compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also exert similar effects through the inhibition of pro-inflammatory cytokines .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, it has been suggested that it can inhibit certain kinases associated with cancer cell proliferation.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing signaling pathways that regulate cell survival and apoptosis. This interaction is crucial for its potential anticancer activity .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .
- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through caspase activation. The findings suggest a potential therapeutic role in cancer treatment.
- Inflammation Model : In an experimental model of inflammation, the compound showed a reduction in edema formation and pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,5-Dihydropyrrole | Dihydropyrrole | Lacks phenyl substituent; simpler structure |
| 1H-Pyrrole | Pyrrole | Fully unsaturated; lacks hydrogen saturation |
| 3-Methylpyrrole | Methylated Pyrrole | Contains a methyl group; different reactivity |
| Pyrrolyl Benzamide Derivatives | Benzamide Derivative | Exhibits potent antibacterial activity |
These comparisons highlight how the phenyl substitution in this compound contributes to its distinct biological activities.
Q & A
Q. Table 1. Spectral Peaks for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | δ 2.8–3.2 (pyrroline CH2), δ 7.2–7.4 (Ph) | |
| IR | 3250 cm (N–H), 1620 cm (C=C) | |
| X-ray | Space group P2/c, Z = 4 |
Q. Table 2. Synthetic Yield Optimization
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphorylation | 0°C, 30 min | 81 | |
| Hydrolysis | Reflux, 2 h | 59 | |
| Crystallization | Ethyl acetate extraction | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
